molecular formula C20H16O2 B113213 2-[4-(Benzyloxy)phenyl]benzaldehyde CAS No. 893736-26-0

2-[4-(Benzyloxy)phenyl]benzaldehyde

Cat. No. B113213
M. Wt: 288.3 g/mol
InChI Key: GZNCDZJRNRRUAW-UHFFFAOYSA-N
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Description

“2-[4-(Benzyloxy)phenyl]benzaldehyde” is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .


Synthesis Analysis

The synthesis of “2-[4-(Benzyloxy)phenyl]benzaldehyde” involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .


Molecular Structure Analysis

The molecular structure of “2-[4-(Benzyloxy)phenyl]benzaldehyde” can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Benzyloxy)phenyl]benzaldehyde” can be found in databases like PubChem and ChemSpider .

Scientific Research Applications

  • Synthesis of Biologically Active Intermediates : Duan et al. (2017) describe a high-efficiency method for synthesizing 2-((4-substituted phenyl) amino) benzaldehyde, an important intermediate in the development of anticancer drugs. This synthesis involves nucleophilic substitution, reduction, and oxidation reactions, highlighting the role of benzaldehyde derivatives in medicinal chemistry (Duan, Li, Tang, Li, & Xu, 2017).

  • Photochemical Studies : Pedersen et al. (1970) explored the photolysis of 2-phenyl-3,1-benzoxathian-4-one, leading to the formation of benzaldehyde. This study provides insights into the photochemical properties of benzaldehyde derivatives and their potential applications in the field of photochemistry (Pedersen, Lawesson, Klemmensen, & Kolc, 1970).

  • Monoamine Oxidase Inhibitors : Bernard et al. (1995) conducted a study on substituted acylhydrazones of various aromatic aldehydes, including 4-(benzyloxy)benzaldehyde. They found that the 4-(benzyloxy)phenyl group contributed to high lipophilicity and led to potent monoamine oxidase inhibitors, which could be used in treating neurodegenerative diseases (Bernard, Paillat, Oddos, Seman, & Milcent, 1995).

  • Synthesis of Azo-Pyrazoline Derivatives : Hawaiz and Samad (2012) synthesized a series of biologically active azo-pyrazoline derivatives using a process that involved the reaction of benzaldehyde derivatives with various compounds. This study highlights the utility of benzaldehyde derivatives in creating new compounds with potential antibacterial properties (Hawaiz & Samad, 2012).

  • Polymer Synthesis and Characterization : Coskun et al. (1998) worked on the polymerization of benzaldehyde derivatives, analyzing the thermal degradation of these polymers. This research contributes to understanding the applications of benzaldehyde derivatives in polymer science (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

  • Synthesis of Naphthoquinones : Martínez et al. (2005) conducted studies on the chemistry of 2-(2-oxo-3-phenylpropyl)benzaldehydes, providing a novel and efficient synthesis method for naphthoquinones, which are important in various chemical applications (Martínez, Fernández, Estévez, Estévez, & Castedo, 2005).

Safety And Hazards

The safety data sheet for a related compound, benzaldehyde, indicates that it is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation and may damage fertility or the unborn child .

properties

IUPAC Name

2-(4-phenylmethoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-14-18-8-4-5-9-20(18)17-10-12-19(13-11-17)22-15-16-6-2-1-3-7-16/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNCDZJRNRRUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602439
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Benzyloxy)phenyl]benzaldehyde

CAS RN

893736-26-0
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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